4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride

Catalog No.
S896482
CAS No.
1394042-84-2
M.F
C9H14Cl2FN3
M. Wt
254.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-3-fluorobenzene-1-carboximidamid...

CAS Number

1394042-84-2

Product Name

4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride

IUPAC Name

4-(dimethylamino)-3-fluorobenzenecarboximidamide;dihydrochloride

Molecular Formula

C9H14Cl2FN3

Molecular Weight

254.13 g/mol

InChI

InChI=1S/C9H12FN3.2ClH/c1-13(2)8-4-3-6(9(11)12)5-7(8)10;;/h3-5H,1-2H3,(H3,11,12);2*1H

InChI Key

LCNVZTQTSQSRMX-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C(=N)N)F.Cl.Cl

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=N)N)F.Cl.Cl

4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride (CAS: 1394042-84-2) is a highly specialized, bifunctional building block primarily utilized in the synthesis of nitrogen-rich heterocycles such as pyrimidines, triazoles, and quinazolines [1]. Featuring a precise 3-fluoro and 4-dimethylamino substitution pattern on the aromatic ring, this compound is engineered for advanced medicinal chemistry programs requiring specific steric and electronic tuning. Procured as a dihydrochloride salt, it offers superior bench stability and high solubility in polar solvent systems, making it an optimal precursor for high-throughput library synthesis and scale-up manufacturing of active pharmaceutical ingredients (APIs) [2].

Research Fit

1
Fluorinated benzamidine scaffold for serine protease probe design
Weak trypsin inhibition context
2
Dihydrochloride salt form supports aqueous solubility
Stock formulation fit
3
Unambiguous 3-fluoro-4-dimethylamino regioisomer
SAR and fluorine scanning studies

Substituting this specific building block with its non-fluorinated analog (4-(dimethylamino)benzamidine) or utilizing the free base form fundamentally compromises both the synthesis process and downstream application viability [1]. The free base of benzamidines is highly susceptible to atmospheric moisture, rapidly hydrolyzing to the corresponding primary amide, which skews reaction stoichiometry and severely depresses cyclization yields. Furthermore, the absence of the 3-fluoro substituent alters the electron density of the aromatic system, shifting the pKa of the amidine group and reducing its nucleophilic efficiency during condensation reactions with dielectrophiles [2]. In pharmacological applications, omitting the fluorine atom removes a critical metabolic soft-spot blocker, resulting in significantly reduced microsomal stability of the final drug candidate [3].

Substitution Risk

Potency divergenceTrypsin inhibition may shift by >100-fold vs. simple benzamidine analogs; direct substitution without activity testing may alter selectivity.
Physicochemical mismatchLogD, TPSA, and ionization profiles differ from non-fluorinated or monohalogenated scaffolds, affecting permeability and formulation behavior.
Regioisomeric identity2-fluoro regioisomer (CAS 1423031-96-2) cannot substitute; fluorine position meta to amidine is critical for warhead conformational freedom.

Dihydrochloride Salt Confers Superior Hydrolytic Stability

The dihydrochloride salt of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide demonstrates exceptional resistance to ambient moisture compared to its free base counterpart [1]. While free base amidines are notorious for rapid degradation, the dihydrochloride form maintains >99% purity over extended storage, ensuring reliable stoichiometry for downstream cyclization reactions without the need for rigorous inert-atmosphere handling [2].

Evidence DimensionHydrolytic degradation to primary amide (6 months, 25°C, 60% RH)
Target Compound Data< 1% degradation (Dihydrochloride salt)
Comparator Or Baseline~18% degradation (Free base amidine)
Quantified Difference>17-fold reduction in degradation rate
ConditionsAmbient storage (25°C, 60% RH) over 6 months

Eliminates the need for immediate prep-and-use protocols, reducing waste and ensuring reproducible yields in high-throughput synthesis.

Trypsin inhibition
Reported
IC₅₀ 200 µM vs. benzamidine Ki ≈18 µM; 4-aminobenzamidine Ki 1–10 µM
Markedly attenuated inhibitory profile; supports weak-affinity probe selection
Cross-study comparison; trypsin origin not specified

3-Fluoro Substitution Optimizes Nucleophilic Condensation

The presence of the strongly electronegative 3-fluoro group adjacent to the electron-donating 4-dimethylamino group finely tunes the pKa of the amidine moiety [1]. This electronic push-pull effect optimizes the nucleophilicity of the amidine nitrogens, facilitating more efficient condensation with beta-keto esters or enaminones to form pyrimidine cores, compared to the non-fluorinated baseline [2].

Evidence DimensionIsolated yield of pyrimidine derivative
Target Compound Data82-85% isolated yield
Comparator Or Baseline60-65% isolated yield (4-(Dimethylamino)benzamidine)
Quantified Difference~20% absolute increase in isolated yield
ConditionsStandard basic condensation (NaOEt/EtOH, reflux, 4h) with ethyl acetoacetate

Directly improves the cost-efficiency and throughput of synthesizing complex API libraries by maximizing the yield of the critical cyclization step.

Physicochemical signature
Class-level inference
LogP 1.14 / LogD −1.27 / TPSA 53.1 Ų
Distinct charge distribution alters permeability and solubility vs. non-fluorinated analogs
Computed parameters; experimental validation recommended

Downstream Metabolic Stability Enhancement via Fluorine Blocking

Incorporating the 3-fluoro substituent on the aromatic ring provides a well-documented metabolic advantage for the resulting pharmacophores [1]. By blocking the sterically accessible 3-position, the fluorine atom prevents rapid CYP450-mediated aromatic oxidation that typically plagues simple 4-(dimethylamino)phenyl derivatives, significantly extending the half-life of the final compounds in biological systems [2].

Evidence DimensionHuman Liver Microsome (HLM) intrinsic clearance (CLint) of derived pyrimidine
Target Compound DataCLint < 30 µL/min/mg protein
Comparator Or BaselineCLint > 75 µL/min/mg protein (Non-fluorinated analog)
Quantified Difference>2.5-fold improvement in metabolic stability
ConditionsIn vitro HLM incubation assay (37°C, 1 mg/mL protein, 60 min)

Allows procurement teams and medicinal chemists to front-load pharmacokinetic optimization by selecting building blocks that inherently resist metabolic degradation.

Salt stoichiometry
Data to verify
Dihydrochloride salt (40.2% HCl by mass); monohydrochloride comparators carry one HCl equivalent
Higher counterion mass expected to improve aqueous dissolution; verify lot solubility
No published comparative solubility data available
Regioisomer identity
Class-level inference
3-fluoro (meta to amidine) vs. 2-fluoro regioisomer (ortho to amidine, CAS 1423031-96-2)
Fluorine position determines warhead accessibility; regioisomer mismatch invalidates SAR
No comparative bioactivity data in public domain

Synthesis of Kinase Inhibitor Libraries

The compound is highly suited as a foundational building block for synthesizing pyrimidine- and quinazoline-based kinase inhibitors. The 3-fluoro-4-dimethylamino motif is specifically designed to probe solvent-exposed regions or hydrophobic pockets within the kinase hinge region, while the dihydrochloride salt ensures clean, high-yielding cyclization reactions during library generation [1].

Development of Serine Protease Inhibitors

Amidines are classic pharmacophores for targeting serine proteases (e.g., Factor Xa, thrombin). Procuring this specific fluorinated derivative allows researchers to explore nuanced structure-activity relationships (SAR), leveraging the fluorine atom to modulate the basicity of the amidine and improve the overall pharmacokinetic profile of the inhibitor [2].

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight, high aqueous solubility (conferred by the dihydrochloride salt), and distinct NMR/crystallographic signatures (aided by the 19F handle), this compound serves as an excellent fragment for screening against novel protein targets via X-ray crystallography soaking or ligand-observed NMR [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative-control serine protease probe
Weak trypsin inhibition profile
Lot-specific potency and selectivity confirmation
Electronic push-pull benzamidine scaffold
Fluorine/dimethylamino electronic profile
Permeability and solubility characterization vs. unsubstituted analogs
Regioisomer-controlled SAR study
Unambiguous 3-fluoro substitution
Confirm regioisomeric identity before use
High-concentration stock formulation
Dihydrochloride salt stoichiometry
Experimental solubility verification per lot

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